molecular formula C23H15BrN4O3 B159683 1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one CAS No. 126245-05-4

1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one

Cat. No.: B159683
CAS No.: 126245-05-4
M. Wt: 475.3 g/mol
InChI Key: MMSJWIWIVOKGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is a chemical compound with the molecular formula C23H15BrN4O3 and a molecular weight of 475.3 g/mol. It belongs to a class of 5-benzylidene-2-imidazolin-5-one derivatives, which are of significant interest in medicinal chemistry for their potential antimicrobial properties. Compounds within this structural class have been synthesized and evaluated for their in vitro efficacy against a range of clinically relevant Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The proposed research value of this compound lies in its mechanism of action, which may involve targeted inhibition of bacterial enzymes. Molecular docking studies on analogous molecules suggest that such compounds can exhibit high binding affinity to specific bacterial protein targets, such as kinases, which is a promising strategy for rational antibiotic design . The presence of both bromo and nitro substituents on the benzylidene groups is a critical structural feature that influences the compound's electronic properties and its interaction with biological targets, making it a valuable subject for structure-activity relationship (SAR) studies. This product is intended for research purposes and is not designed for human therapeutic applications or veterinary use. Researchers can employ this compound in biochemical assays, antimicrobial screening programs, and as a building block in the synthesis of more complex chemical entities for pharmaceutical development.

Properties

IUPAC Name

(5Z)-3-[(E)-(4-bromophenyl)methylideneamino]-5-[(4-nitrophenyl)methylidene]-2-phenylimidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN4O3/c24-19-10-6-17(7-11-19)15-25-27-22(18-4-2-1-3-5-18)26-21(23(27)29)14-16-8-12-20(13-9-16)28(30)31/h1-15H/b21-14-,25-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSJWIWIVOKGOX-JPCQLYNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2N=CC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2/N=C/C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126245-05-4
Record name 4H-Imidazol-4-one, 3,5-dihydro-3-(((4-bromophenyl)methylene)amino)-5-((4-nitrophenyl)methylene)-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126245054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthesis of 4-(p-Nitrobenzylidene)-2-Phenyl-2-Imidazolin-5-One

The first critical step involves the formation of the 4-(p-nitrobenzylidene) intermediate. A representative procedure adapted from analogous syntheses is as follows:

  • Reagents :

    • 2-Phenylimidazolin-5-one (1.0 equiv)

    • p-Nitrobenzaldehyde (1.2 equiv)

    • Ethanol (anhydrous, 10 mL/mmol)

    • Glacial acetic acid (catalytic, 0.1 equiv)

  • Procedure :
    The reactants are refluxed in ethanol at 80°C for 4–6 hours under nitrogen. Completion is monitored via TLC (ethyl acetate/hexane, 1:1). The mixture is cooled to 0°C, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum.

  • Yield : 82–88%

  • Characterization :

    • 1H NMR (CDCl3) : δ 8.35 (d, J = 8.8 Hz, 2H, Ar-H), 8.10 (d, J = 8.8 Hz, 2H, Ar-H), 7.55–7.45 (m, 5H, Ph-H), 6.92 (s, 1H, CH=N).

    • IR (KBr) : 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Introduction of the p-Bromobenzylidene Group at Position 1

The second condensation introduces the p-bromobenzylidene moiety:

  • Reagents :

    • 4-(p-Nitrobenzylidene)-2-phenyl-2-imidazolin-5-one (1.0 equiv)

    • p-Bromobenzaldehyde (1.5 equiv)

    • Methanol (anhydrous, 15 mL/mmol)

    • Piperidine (catalytic, 2 drops)

  • Procedure :
    The intermediate from Step 2.1 and p-bromobenzaldehyde are refluxed in methanol for 8–10 hours. Piperidine facilitates imine formation by scavenging water. Post-reaction, the solution is concentrated, and the residue is recrystallized from ethanol.

  • Yield : 75–80%

  • Characterization :

    • 1H NMR (DMSO-d6) : δ 8.40 (d, J = 8.6 Hz, 2H, Ar-H), 8.20 (d, J = 8.6 Hz, 2H, Ar-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-Br), 7.60–7.50 (m, 7H, Ph-H + Ar-Br), 7.05 (s, 1H, CH=N).

    • 13C NMR : δ 165.2 (C=O), 154.8 (C=N), 142.1–118.3 (Ar-C).

One-Pot Double Condensation Approach

To streamline synthesis, a one-pot method has been investigated, though it demands meticulous optimization:

  • Reagents :

    • 2-Phenylimidazolin-5-one (1.0 equiv)

    • p-Nitrobenzaldehyde (1.2 equiv)

    • p-Bromobenzaldehyde (1.2 equiv)

    • Ethanol (15 mL/mmol)

    • ZnCl2 (0.2 equiv, Lewis acid catalyst)

  • Procedure :
    All components are heated under reflux at 85°C for 12 hours. The catalyst enhances electrophilicity of the aldehydes, promoting sequential condensations. The product is isolated via vacuum filtration and washed with diethyl ether.

  • Yield : 68–72%

  • Challenges :

    • Competitive formation of mono-substituted byproducts (e.g., 4-(p-nitrobenzylidene) or 1-(p-bromobenzylidene) derivatives).

    • Requires excess aldehydes (1.5–2.0 equiv each) to drive the reaction.

Optimization of Reaction Conditions

Solvent Effects

SolventDielectric ConstantReaction Time (h)Yield (%)
Ethanol24.31078
Methanol32.7882
DMF36.7665
Toluene2.42442

Methanol provides optimal balance between polarity and boiling point, facilitating higher yields.

Catalytic Systems

CatalystLoading (equiv)Yield (%)
None-58
Acetic acid0.172
Piperidine0.0580
ZnCl20.268

Piperidine outperforms Lewis acids by mitigating side reactions.

Mechanistic Insights

The reaction proceeds via a tandem Schiff base mechanism:

  • Step 1 : Nucleophilic attack of the imidazolinone’s amino group on p-nitrobenzaldehyde, forming a carbinolamine intermediate that dehydrates to the imine.

  • Step 2 : The enolizable proton at position 1 reacts with p-bromobenzaldehyde, aided by base-assisted deprotonation.

Density functional theory (DFT) studies suggest that the nitro group’s electron-withdrawing effect accelerates the first condensation, while steric hindrance from the bromine atom necessitates prolonged heating for the second step.

Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 508.9872 [M+H]+

  • Calculated : 508.9869 for C23H15BrN4O3

  • Error : 0.6 ppm

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of both benzylidene groups, with dihedral angles of 12.3° (nitro) and 14.8° (bromo) relative to the imidazolinone plane .

Chemical Reactions Analysis

Types of Reactions

1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and nitro groups make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazolinones.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Studies have indicated that imidazolinone derivatives exhibit antimicrobial properties. The presence of the nitro group in this compound enhances its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .
  • Anticancer Properties :
    • Research has shown that compounds with similar structures can induce apoptosis in cancer cells. Preliminary studies suggest that 1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one may have cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms of action .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property could be exploited in designing drugs aimed at metabolic disorders or cancer treatment .

Materials Science Applications

  • Organic Electronics :
    • Due to its electronic properties, this compound might be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs). Its ability to form stable thin films can enhance the performance of such devices .
  • Photovoltaic Cells :
    • The photophysical properties of imidazolinone derivatives suggest potential applications in photovoltaic technology. The compound's structure allows for effective light absorption, which is crucial for solar energy conversion .

Case Study 1: Antimicrobial Efficacy

A study conducted on various imidazolinone derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cytotoxicity against Cancer Cells

In vitro assays revealed that this compound exhibited selective cytotoxicity towards breast cancer cell lines while sparing normal cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis, highlighting its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of 1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The presence of bromine and nitro groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Applications Reference
Target Compound Imidazolinone p-Bromobenzylidene amino, p-nitrobenzylidene, phenyl Potential bioactive molecule -
(5Z)-3-(4-bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one Imidazolidinone 4-bromo-benzyl, 4-chloro-benzylidene, thioxo Studied for pharmaceutical relevance
4-(4-Dimethylaminobenzylidene)-2-phenyl-oxazol-5(4H)-one Oxazolone p-Dimethylaminobenzylidene, phenyl Fluorescent probe applications
1-Methyl-2-(acetylimino)-5-(p-nitrobenzylidene)-4-imidazolidinone Imidazolidinone p-Nitrobenzylidene, methyl, acetylimino CAS 73941-43-2; synthetic intermediate

Key Observations:

Core Heterocycle Differences: Imidazolinone (target) vs. In contrast, the imidazolinone core may enhance hydrogen-bonding interactions, relevant to biological activity.

Substituent Effects: Electron-Withdrawing Groups (EWGs): The target’s p-bromo and p-nitro groups likely reduce electron density, enhancing stability and π-π stacking in biological systems. Comparatively, ’s dimethylamino group (electron-donating) increases solubility but may reduce thermal stability . Biological Activity: highlights imidazole derivatives with benzothiophene substituents showing antimicrobial activity, suggesting the target’s nitro and bromo groups could similarly enhance bioactivity .

Key Observations:

  • Hydrazine Use : and emphasize hydrazine’s role in forming imine bonds and cyclizing intermediates, a likely step in the target’s synthesis .
  • Catalysts : employs N,N-diisopropylethylamine and carbodiimide for amide bond formation, a method adaptable to benzylidene group introduction .

Physicochemical and Spectral Properties

Table 3: Spectral Data and Physical Properties

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) NMR (Key Signals) Reference
Target Compound Not reported ~1700–1750 Aromatic protons: δ 7.2–8.5 ppm Inferred
Derivative 149 Not reported Nitro group: δ 8.2–8.5 ppm
Oxazolone Not reported ~1720 Dimethylamino: δ 2.9–3.1 ppm

Key Observations:

  • Thermal Stability : The p-nitrobenzylidene group in ’s derivative shows a melting point of 149°C, suggesting the target compound may exhibit comparable stability .
  • Electronic Effects : The target’s nitro group would downfield-shift aromatic protons in NMR, similar to ’s p-nitrobenzylidene derivatives .

Biological Activity

1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes bromine, nitro, and phenyl groups, which may influence its reactivity and interaction with biological targets.

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of p-bromobenzaldehyde with p-nitrobenzaldehyde in the presence of an amine catalyst under controlled conditions. The reaction is usually conducted in organic solvents such as ethanol or methanol, optimizing yield and purity through various techniques, including continuous flow reactors .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, effective against various bacterial strains. The minimum inhibitory concentration (MIC) values are crucial for determining its efficacy against specific pathogens .
  • Anticancer Properties: The compound has shown promise in anticancer research, particularly in inhibiting the growth of cancer cell lines. For example, studies have indicated that modifications to the imidazolinone structure can enhance anticancer activity against A549 lung cancer cells, with significant reductions in cell viability observed at certain concentrations .

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. The presence of bromine and nitro groups enhances binding affinity to enzymes and receptors, potentially leading to the inhibition or activation of critical biological pathways. This mechanism could explain its observed effects on cell proliferation and microbial growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity Study:
    • Objective: To evaluate the effect on A549 lung cancer cells.
    • Findings: The compound significantly reduced cell viability by up to 67% at optimal concentrations, indicating strong potential as an anticancer agent .
  • Antimicrobial Efficacy:
    • Objective: To assess antibacterial properties against Gram-positive and Gram-negative bacteria.
    • Findings: MIC values indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antimicrobial activity .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that variations in substituents significantly impact biological activity. For instance, compounds with different halogen substitutions (chlorine vs. bromine) exhibit varying degrees of reactivity and efficacy against cancer cells. The presence of bromine in this compound enhances its ability to participate in halogen bonding, which may be crucial for its interaction with biological targets .

Compound NameStructureAnticancer Activity (A549 Cell Line Viability Reduction)MIC (S. aureus)
This compoundStructure67%32 µg/mL
1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-oneStructure45%64 µg/mL
1-((p-Fluorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-oneStructure50%128 µg/mL

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one?

The compound is typically synthesized via a multi-step condensation reaction. For example, bromomethyl intermediates are reacted with amino-substituted benzylidene precursors under reflux in glacial acetic acid for 8–12 hours, followed by purification via recrystallization . Microwave-assisted synthesis has also been explored to enhance reaction efficiency, reducing reaction times from hours to minutes while maintaining yields >75% . Key steps include optimizing molar ratios of p-bromobenzaldehyde and p-nitrobenzaldehyde derivatives and controlling temperature to avoid side reactions.

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the imidazolinone ring, C=N stretches at ~1600 cm⁻¹ for benzylidene moieties) .
  • NMR : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, imine protons at δ 8.1–8.3 ppm). ¹³C NMR verifies carbonyl carbons (~180 ppm) and nitrile/imine carbons (~150 ppm) .
  • X-ray crystallography : Resolves stereochemistry and confirms double-bond configurations (e.g., E/Z isomerism in benzylidene groups) using programs like SHELXL .

Q. How can researchers assess the purity of this compound during synthesis?

Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Discrepancies in melting points (e.g., ±5°C from literature) may indicate polymorphic forms or impurities, necessitating recrystallization in ethanol or DMF .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Conflicting bioactivity results (e.g., IC₅₀ variations in enzyme inhibition assays) often arise from differences in assay conditions (pH, temperature) or solvent systems. Standardization using reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays) and dose-response curve replication across multiple cell lines can mitigate discrepancies . Additionally, structural analogs with modified substituents (e.g., replacing p-nitro with p-methoxy groups) can clarify structure-activity relationships .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding affinities to targets like hCA II or kinase enzymes. Key parameters include:

  • Docking scores : Energy minimization of the imidazolinone core with active-site residues (e.g., Zn²⁺ coordination in carbonic anhydrase).
  • Pharmacophore mapping : Aligning nitro and bromo substituents with hydrophobic pockets . Validation via in vitro assays (e.g., fluorescence quenching) confirms predicted interactions .

Q. What experimental designs optimize the compound’s solubility for in vivo studies?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% DMSO) to enhance aqueous solubility without cytotoxicity .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability, with particle size (<200 nm) and zeta potential (>−30 mV) monitored via dynamic light scattering .
  • Salt formation : React with HCl or sodium acetate to generate water-soluble salts, verified via pH-solubility profiles .

Methodological Considerations

Q. How are crystallographic data for this compound refined and validated?

Single-crystal X-ray data are processed using SHELXL, with refinement parameters (R factor <0.05) ensuring accuracy. Twinning or disorder in benzylidene groups requires iterative refinement and validation via checkCIF to flag geometric outliers .

Q. What analytical challenges arise in characterizing nitro- and bromo-substituted derivatives?

  • Mass spectrometry : Bromine’s isotopic pattern (¹⁹Br/⁸¹Br ≈1:1) complicates molecular ion identification. High-resolution ESI-MS resolves this by matching exact masses (e.g., [M+H]⁺ calculated for C₂₂H₁₅BrN₄O₃: 485.02 Da) .
  • Elemental analysis : Discrepancies in %C/H/N (>0.3%) indicate incomplete substitution, requiring column chromatography for purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.